REACTION_CXSMILES
|
N[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.N([O-])=O.[Na+].O(CC)C([S-])=[S:18].[K+]>Cl.O>[SH:18][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC2=CC=CC=C2C1
|
Name
|
ice
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
O(C(=S)[S-])CC.[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
before cooling off
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ether
|
Type
|
WASH
|
Details
|
The ethereal solution was washed with 2N NaOH solution, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
SC=1C=NC2=CC=CC=C2C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |